molecular formula C17H13N3O4S B2892903 7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide CAS No. 2034486-19-4

7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide

Cat. No. B2892903
CAS RN: 2034486-19-4
M. Wt: 355.37
InChI Key: NBEPQRBAQXJXOR-UHFFFAOYSA-N
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Description

7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H13N3O4S and its molecular weight is 355.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel compounds derived from benzofuran and related structures, showcasing their potential in the field of medicinal chemistry. For example, Abu‐Hashem et al. (2020) synthesized various heterocyclic compounds including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzo- difuran-2-carboxamide, showing potential as COX inhibitors with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antidiabetic and Anticancer Potential

Lalpara et al. (2021) synthesized a series of N-substituted compounds related to the oxadiazole structure, which showed promising in vitro antidiabetic activity. This highlights the potential of similar structures in developing antidiabetic treatments (Lalpara et al., 2021). In another study, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives that were evaluated for their anticancer properties, indicating the therapeutic potential of such compounds in cancer treatment (Salahuddin et al., 2014).

Antagonistic Applications

Ikemoto et al. (2005) reported on the synthesis of a CCR5 antagonist, showcasing the utility of similar compounds in receptor antagonism, which could have implications in treating various diseases (Ikemoto et al., 2005).

Anti-inflammatory Agents

Boschelli et al. (1995) found that certain benzo[b]thiophene-2-carboxamides, which are structurally related, inhibited cell adhesion by affecting adhesion molecules, suggesting potential use as anti-inflammatory agents (Boschelli et al., 1995).

Antimicrobial Activity

Sanjeeva et al. (2021) synthesized benzofuran-oxadiazole hybrids and evaluated them for antimicrobial activity, indicating the potential use of similar compounds in combating microbial infections (Sanjeeva et al., 2021).

Cytotoxicity and Nematocidal Activity

Liu et al. (2022) synthesized 1,2,4-oxadiazole derivatives with nematocidal activity, demonstrating the potential agricultural applications of such compounds (Liu et al., 2022).

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzofuran and oxadiazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions could lead to changes in the conformation or activity of the target molecules .

Biochemical Pathways

Benzofuran derivatives have been found to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, anti-ad, anti-parasitic, anti-acetylcholine, and anti-inflammatory activities . These activities suggest that the compound could affect multiple biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The presence of the methoxy group and the benzofuran ring could potentially enhance its lipophilicity, which may improve its absorption and distribution within the body . The compound’s stability and metabolism would also significantly impact its bioavailability .

Result of Action

Given the biological activities associated with benzofuran derivatives, it could potentially have anti-inflammatory, anti-tumor, and anti-oxidative effects at the cellular level . These effects could result from the modulation of various signaling pathways, gene expression, or enzyme activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets . Additionally, the presence of other molecules could either facilitate or hinder the compound’s access to its targets .

properties

IUPAC Name

7-methoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-9-18-16(24-20-9)11-6-7-25-17(11)19-15(21)13-8-10-4-3-5-12(22-2)14(10)23-13/h3-8H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBEPQRBAQXJXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)benzofuran-2-carboxamide

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